molecular formula C15H9Br3N2O B11990733 6,8-Dibromo-3-(4-bromobenzyl)-4(3H)-quinazolinone CAS No. 302913-27-5

6,8-Dibromo-3-(4-bromobenzyl)-4(3H)-quinazolinone

Cat. No.: B11990733
CAS No.: 302913-27-5
M. Wt: 473.0 g/mol
InChI Key: KDNVRKDCVHYWKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,8-Dibromo-3-(4-bromobenzyl)-4(3H)-quinazolinone is a synthetic organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-Dibromo-3-(4-bromobenzyl)-4(3H)-quinazolinone typically involves the following steps:

    Bromination: The starting material, quinazolinone, is brominated at the 6 and 8 positions using bromine or a brominating agent like N-bromosuccinimide (NBS).

    Benzylation: The brominated quinazolinone is then reacted with 4-bromobenzyl chloride in the presence of a base such as potassium carbonate (K2CO3) to introduce the 4-bromobenzyl group at the 3-position.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6,8-Dibromo-3-(4-bromobenzyl)-4(3H)-quinazolinone can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: The benzyl group can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized quinazolinones, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

Pharmacological Applications

The compound exhibits significant pharmacological properties, making it a candidate for various therapeutic applications:

  • Antimicrobial Activity : Studies indicate that derivatives of 6,8-dibromo-3-(4-bromobenzyl)-4(3H)-quinazolinone demonstrate antibacterial and antifungal properties. For example, compounds derived from this structure have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus, as well as fungi like Candida albicans . The minimum inhibitory concentrations (MICs) for some derivatives were found to be as low as 0.78 µg/mL against these pathogens .
  • Antitumor Activity : Research has highlighted the cytotoxic effects of certain derivatives against human breast carcinoma cell lines (MCF-7). Compounds synthesized from this compound exhibited IC50 values significantly lower than the standard chemotherapeutic agent doxorubicin, indicating potent antitumor potential .
  • Anti-inflammatory Properties : The compound's structural features allow it to act as an anti-inflammatory agent. Various derivatives have been synthesized and evaluated for their ability to reduce inflammation in biological models .

Synthesis and Structural Modifications

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Bromination : The introduction of bromine atoms at the 6 and 8 positions is crucial for enhancing biological activity.
  • Substitution Reactions : The 4-bromobenzyl group at the 3 position can undergo nucleophilic substitution reactions, leading to a variety of derivatives with modified pharmacological profiles .

Comparative Analysis with Related Compounds

The unique structural features of this compound distinguish it from other quinazolinone derivatives. Below is a comparative table highlighting some related compounds:

Compound NameStructural FeaturesUnique Aspects
6,8-Dichloro-3-(4-bromobenzyl)-4(3H)-quinazolinoneChlorine instead of bromineDifferent biological activity profiles
2-Phenyl-4(3H)-quinazolinoneLacks brominationKnown for different pharmacological properties
7-Chloro-3-(substituted benzyl) quinazolinonesVarying substitutions on benzylDifferent spectrum of biological activities

This table illustrates how variations in halogen substitution can lead to distinct pharmacological profiles, emphasizing the importance of structural modifications in drug design.

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of derivatives based on this compound:

  • A study demonstrated that novel derivatives synthesized from this compound exhibited promising antibacterial activity against multiple strains of bacteria .
  • Another investigation focused on the antitumor efficacy of these compounds, revealing significant cytotoxic effects against MCF-7 cells with low IC50 values .

Mechanism of Action

The mechanism of action of 6,8-Dibromo-3-(4-bromobenzyl)-4(3H)-quinazolinone depends on its specific biological activity. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways. The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    6,8-Dibromo-4(3H)-quinazolinone: Lacks the 4-bromobenzyl group.

    3-(4-Bromobenzyl)-4(3H)-quinazolinone: Lacks the bromine atoms at the 6 and 8 positions.

    4(3H)-Quinazolinone: The parent compound without any bromine or benzyl substitutions.

Uniqueness

6,8-Dibromo-3-(4-bromobenzyl)-4(3H)-quinazolinone is unique due to the presence of both bromine atoms and the 4-bromobenzyl group, which may confer distinct chemical and biological properties compared to its analogs.

Biological Activity

6,8-Dibromo-3-(4-bromobenzyl)-4(3H)-quinazolinone is a synthetic compound belonging to the quinazolinone family, characterized by its unique structure that includes two bromine atoms and a 4-bromobenzyl substituent. This compound has garnered attention for its diverse biological activities, particularly in medicinal chemistry and drug development.

The molecular formula for this compound is C16H12Br2N2OC_{16}H_{12}Br_2N_2O, with a molecular weight of 404 g/mol. Its structural configuration allows for significant chemical reactivity due to the presence of bromine substituents, which can participate in various nucleophilic substitution reactions.

Biological Activities

Research indicates that this compound exhibits significant biological activities, including:

  • Antimicrobial Activity : It has shown potent activity against methicillin-resistant Staphylococcus aureus (MRSA) strains. The structure-activity relationship (SAR) studies have indicated that modifications in the quinazolinone core can enhance its antibacterial efficacy .
  • Cytotoxic Effects : In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including human breast carcinoma (MCF-7). The IC50 values for several derivatives were found to be significantly lower than that of doxorubicin, a standard chemotherapeutic agent .
  • Antiproliferative Activity : The compound has been evaluated for its antiproliferative effects on cancer cells, showing promising results that warrant further investigation into its potential as an anticancer drug .

Structure-Activity Relationship (SAR)

The SAR studies highlight the importance of specific structural features in determining the biological activity of quinazolinone derivatives. Key findings include:

  • Bromination : The presence of bromine atoms at the 6 and 8 positions enhances biological activity compared to non-brominated analogs.
  • Substituent Variability : Variations in substituents at the 3-position (such as different aryl groups) significantly influence activity profiles against bacterial strains and cancer cell lines .

Comparative Analysis

A comparative analysis of related compounds reveals distinct differences in their biological activities based on structural modifications:

Compound NameStructural FeaturesUnique Aspects
6,8-Dichloro-3-(4-bromobenzyl)-4(3H)-quinazolinoneChlorine instead of bromineExhibits different biological activity profiles
2-Phenyl-4(3H)-quinazolinoneLacks brominationKnown for different pharmacological properties
7-Chloro-3-(substituted benzyl) quinazolinonesVarying substitutions on benzylDifferent spectrum of biological activities

Case Studies

  • Antimicrobial Efficacy : A study evaluated the efficacy of several quinazolinones against MRSA. The findings indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 0.25 μg/mL, demonstrating their potential as effective antibacterial agents .
  • Cytotoxicity Assessment : In a series of experiments involving MCF-7 cells, various derivatives of this compound were tested for cytotoxic effects. Compounds showed IC50 values ranging from 1.7 to 29.6 µg/mL, indicating strong antiproliferative properties compared to standard treatments .

Properties

CAS No.

302913-27-5

Molecular Formula

C15H9Br3N2O

Molecular Weight

473.0 g/mol

IUPAC Name

6,8-dibromo-3-[(4-bromophenyl)methyl]quinazolin-4-one

InChI

InChI=1S/C15H9Br3N2O/c16-10-3-1-9(2-4-10)7-20-8-19-14-12(15(20)21)5-11(17)6-13(14)18/h1-6,8H,7H2

InChI Key

KDNVRKDCVHYWKL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CN2C=NC3=C(C2=O)C=C(C=C3Br)Br)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.